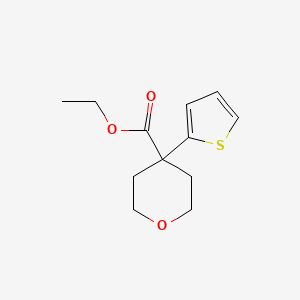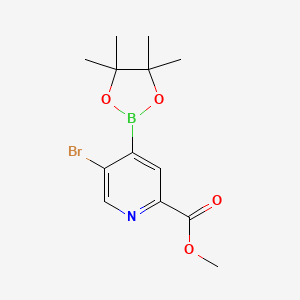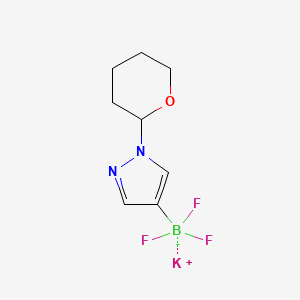
sodium;sulfinomethanolate;dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
sodium;sulfinomethanolate;dihydrate, also known as Tetrasialoganglioside GQ1b, is a complex glycosphingolipid that belongs to the ganglioside family. Gangliosides are sialic acid-containing glycosphingolipids found predominantly in the nervous system. Tetrasialoganglioside GQ1b is known for its role in cellular recognition, signal transduction, and modulation of cell growth.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetrasialoganglioside GQ1b involves multiple steps, including the glycosylation of sphingosine with various sugar donors. The reaction conditions typically require the use of catalysts such as silver triflate or boron trifluoride etherate to facilitate the glycosylation process. The final product is purified using chromatographic techniques to ensure high purity.
Industrial Production Methods
Industrial production of Tetrasialoganglioside GQ1b involves large-scale glycosylation reactions followed by extensive purification processes. The use of bioreactors and automated chromatographic systems ensures consistent quality and high yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Tetrasialoganglioside GQ1b undergoes various chemical reactions, including:
Oxidation: The oxidation of the hydroxyl groups in the sugar moieties can lead to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups back to hydroxyl groups.
Substitution: Substitution reactions can occur at the glycosidic linkages, leading to the formation of different glycoside derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and periodic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Acidic or basic conditions can facilitate substitution reactions, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Aplicaciones Científicas De Investigación
Tetrasialoganglioside GQ1b has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study glycosylation reactions and the behavior of glycosphingolipids.
Biology: It plays a crucial role in cell-cell communication, neuronal development, and immune response modulation.
Medicine: Tetrasialoganglioside GQ1b is investigated for its potential therapeutic effects in neurodegenerative diseases and cancer.
Industry: It is used in the development of diagnostic tools and as a component in various biotechnological applications.
Mecanismo De Acción
Tetrasialoganglioside GQ1b exerts its effects through interactions with specific molecular targets and pathways:
Molecular Targets: It binds to cell surface receptors, such as integrins and growth factor receptors, modulating their activity.
Pathways Involved: It influences signal transduction pathways, including the MAPK and PI3K-Akt pathways, which are involved in cell growth, differentiation, and survival.
Comparación Con Compuestos Similares
Similar Compounds
Tetrasialoganglioside GT1b: Another ganglioside with similar structure but different sialic acid composition.
Disialoganglioside GD1a: A ganglioside with two sialic acid residues, involved in similar biological processes.
Uniqueness
Tetrasialoganglioside GQ1b is unique due to its specific sialic acid composition and the distinct biological roles it plays in the nervous system. Its ability to modulate various cellular processes makes it a valuable compound for research and therapeutic applications.
Propiedades
IUPAC Name |
sodium;sulfinomethanolate;dihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3O3S.Na.2H2O/c2-1-5(3)4;;;/h1H2,(H,3,4);;2*1H2/q-1;+1;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJWVWUHJLZEHOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C([O-])S(=O)O.O.O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([O-])S(=O)O.O.O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH7NaO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(2S)-2-amino-4-[(2-hydroxyhydrazinyl)methylideneamino]butanoic acid;dihydrochloride](/img/structure/B8231465.png)

![[1-(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-1-(6-methoxyquinolin-4-yl)propyl] hydrogen carbonate](/img/structure/B8231478.png)


![1-methyl-4-[(3R)-pyrrolidin-3-yl]piperazine;hydrochloride](/img/structure/B8231502.png)
